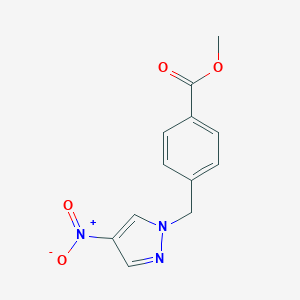

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTJOIWPOCSFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331374 | |

| Record name | methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

514800-69-2 | |

| Record name | methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1][2][3] The introduction of a 4-nitro group and a methyl benzoate moiety via an N-alkylation strategy offers a versatile platform for the development of novel therapeutic agents.[3][4]

Introduction

Pyrazole derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[5][6] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, have fueled extensive research into their synthesis and functionalization.[3][6] The target molecule, this compound, combines the biologically active 4-nitropyrazole core with a methyl benzoate group, which can serve as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, to explore structure-activity relationships (SAR) in drug discovery programs.

This document details a robust synthetic protocol for the preparation of this compound, followed by a thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Synthesis of this compound

The synthesis of the title compound is achieved through a direct N-alkylation of 4-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate. This reaction is a classic example of a nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile, displacing the bromide from the benzylic position of the methyl benzoate derivative.

Reaction Rationale

The choice of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of 4-nitro-1H-pyrazole. The electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating its removal. Anhydrous N,N-dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the resulting pyrazolide anion and the sodium cation, thereby enhancing the nucleophilicity of the pyrazole anion. The reaction is initially conducted at a low temperature (0 °C) to control the exothermic deprotonation step and then allowed to proceed at room temperature to ensure the completion of the alkylation.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-nitro-1H-pyrazole (1.0 eq.).

-

Deprotonation: Suspend the 4-nitro-1H-pyrazole in anhydrous DMF and cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear.

-

Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, structure, and purity. The following analytical techniques are employed.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C12H11N3O4 |

| Molecular Weight | 261.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The 1H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the protons.

-

Predicted Chemical Shifts (δ) in CDCl3:

-

~8.5-8.7 ppm (s, 1H): Proton at the C5 position of the pyrazole ring. This proton is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen and the nitro group.

-

~8.0-8.2 ppm (s, 1H): Proton at the C3 position of the pyrazole ring.

-

~8.1-8.3 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the ester group.

-

~7.3-7.5 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the methylene group.

-

~5.5-5.7 ppm (s, 2H): Methylene protons (-CH2-) connecting the pyrazole ring and the benzene ring.

-

~3.9-4.0 ppm (s, 3H): Methyl protons (-OCH3) of the ester group.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

Predicted Chemical Shifts (δ) in CDCl3:

-

~165-167 ppm: Carbonyl carbon of the ester group.

-

~140-142 ppm: Quaternary carbon of the pyrazole ring attached to the nitro group (C4).

-

~138-140 ppm: Quaternary carbon of the benzene ring attached to the methylene group.

-

~135-137 ppm: Carbon at the C5 position of the pyrazole ring.

-

~130-132 ppm: Aromatic carbons on the benzene ring ortho to the ester group.

-

~128-130 ppm: Carbon at the C3 position of the pyrazole ring.

-

~127-129 ppm: Aromatic carbons on the benzene ring ortho to the methylene group.

-

~130-132 ppm: Quaternary carbon of the benzene ring attached to the ester group.

-

~55-57 ppm: Methylene carbon (-CH2-).

-

~52-54 ppm: Methyl carbon (-OCH3) of the ester group.

-

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands (cm-1):

-

~1720-1730 cm-1: Strong C=O stretching vibration of the ester group.

-

~1530-1550 cm-1 and ~1340-1360 cm-1: Strong asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[7]

-

~3100-3150 cm-1: C-H stretching vibrations of the aromatic and pyrazole rings.

-

~2850-3000 cm-1: C-H stretching vibrations of the methylene and methyl groups.

-

~1250-1300 cm-1: C-O stretching vibration of the ester group.

-

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M+): An intense peak corresponding to the molecular weight of the compound (m/z = 261).

-

Key Fragments:

-

Loss of the methoxy group (-OCH3) to give a fragment at m/z = 230.

-

Loss of the nitro group (-NO2) to give a fragment at m/z = 215.

-

Cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the 4-nitro-1H-pyrazol-1-ylmethyl cation (m/z = 126) and the methyl 4-carboxylate radical cation (m/z = 135).

-

-

Purity Analysis

HPLC (High-Performance Liquid Chromatography)

HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) can be used. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for research purposes.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described N-alkylation reaction is a reliable method for the preparation of this functionalized pyrazole derivative. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, serve as a valuable reference for researchers in the field. The insights into the rationale behind the experimental choices aim to empower scientists to adapt and optimize this protocol for their specific research needs, ultimately facilitating the exploration of new chemical space in drug discovery and development.

References

-

New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]

-

Zhang, L., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

-

Jakubczyk, D., et al. (2020). Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides. ResearchGate. [Link]

-

Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Thomas, J., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. ResearchGate. [Link]

-

Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

-

MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]

-

The Journal of Organic Chemistry. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. ACS Publications. [Link]

-

Arctom. (n.d.). METHYL 4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOATE. Arctom. [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a plausible synthetic route, and its potential applications, offering a valuable resource for professionals in the field.

Core Compound Identification

Chemical Name: this compound

CAS Number: 514800-69-2[1]

Molecular Formula: C12H11N3O4[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data for the complete molecule is available, other properties can be inferred from its constituent moieties: methyl 4-nitrobenzoate and 4-nitro-1H-pyrazole.

| Property | Value | Source |

| Molecular Weight | 261.23 g/mol | Calculated |

| Molecular Formula | C12H11N3O4 | Angene Chemical[1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not specified, but the related methyl 4-nitrobenzoate has a melting point of 94-96 °C. | ChemicalBook[2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and diethyl ether. | Inferred from related compounds[3] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable methyl 4-(halomethyl)benzoate. A plausible synthetic pathway is outlined below.

Proposed Synthetic Protocol

This protocol is based on general methods for the N-alkylation of pyrazoles.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-nitro-1H-pyrazole and a molar equivalent of methyl 4-(bromomethyl)benzoate in a suitable polar aprotic solvent such as acetone.

-

Addition of Base: Add a weak base, such as potassium carbonate (K2CO3), to the mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the pyrazole nitrogen on the benzylic carbon.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure this compound.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like acetone is chosen to dissolve the reactants without participating in the reaction.

-

Base: A mild base like potassium carbonate is sufficient to deprotonate the pyrazole, which is acidic enough to react, without causing unwanted side reactions.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The pyrazole moiety is a common scaffold in bioactive molecules due to its ability to form hydrogen bonds and its structural rigidity.

Specifically, this compound is utilized in the development of kinase inhibitors for potential cancer treatment.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. By incorporating the pyrazole-based scaffold, medicinal chemists can design molecules that selectively bind to the active site of specific kinases, thereby inhibiting their activity and impeding tumor growth.

The 4-nitro group on the pyrazole ring can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its straightforward synthesis and the versatility of the pyrazole scaffold make it an important compound for researchers in drug discovery and development. Further investigation into its biological activities and the development of novel derivatives are promising areas for future research.

References

-

Angene Chemical. methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. [Link]

-

MySkinRecipes. Methyl2-((4-nitro-1h-pyrazol-1-yl)methyl)benzoate. [Link]

Sources

1H NMR and 13C NMR spectra of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest due to its constituent functional groups: a substituted benzoate ester and a nitropyrazole moiety. These structural motifs are prevalent in pharmacologically active compounds and functional materials.

This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to interpret the NMR spectra of this and structurally related compounds. We will delve into the theoretical prediction of the spectra, the practical aspects of data acquisition, and the rationale behind the interpretation, grounding our discussion in established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment of the protons in this compound. The presence of two distinct aromatic systems and a methylene bridge will give rise to a characteristic set of signals.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton environments labeled.

Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are estimated based on analogous structures and established substituent effects.[1][2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| HA, HA' | 8.05 - 8.15 | Doublet | 2H | These protons are ortho to the electron-withdrawing ester group, leading to a downfield shift. They are coupled to HB and HB'. |

| HB, HB' | 7.40 - 7.50 | Doublet | 2H | These protons are meta to the ester group and ortho to the methylene-pyrazole substituent. Their chemical shift is influenced by both groups. |

| HC | 5.40 - 5.60 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the benzene ring, resulting in a significant downfield shift for an aliphatic proton. The signal is a singlet as there are no adjacent protons. |

| HD | 8.20 - 8.40 | Singlet | 1H | This proton is on the pyrazole ring and is deshielded by the adjacent nitrogen atoms and the nitro group. |

| HE | 8.60 - 8.80 | Singlet | 1H | This proton is also on the pyrazole ring and is strongly deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. The exact positions of HD and HE may be interchangeable. |

| HMe | 3.90 - 4.00 | Singlet | 3H | The methyl protons of the ester group are in a typical chemical shift range for this functional group.[2][3] |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in the table below, estimated from data for similar compounds and known substituent effects.[4][5][6][7]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 167 | The carbonyl carbon of the ester group is expected in this characteristic downfield region.[7] |

| C1 | 130 - 132 | The ipso-carbon of the benzoate ring attached to the ester group. |

| C2, C6 | 129 - 131 | Aromatic carbons ortho to the ester group. |

| C3, C5 | 128 - 130 | Aromatic carbons meta to the ester group. |

| C4 | 138 - 140 | The ipso-carbon of the benzoate ring attached to the methylene group. |

| CH₂ | 50 - 55 | The methylene carbon is shifted downfield due to attachment to the aromatic ring and the nitrogen of the pyrazole. |

| C7 (Pyrazole) | 140 - 145 | Carbon atom of the pyrazole ring. The nitro group has a significant deshielding effect.[1][6] |

| C8 (Pyrazole) | 135 - 140 | The carbon atom bearing the nitro group will be significantly deshielded. |

| C9 (Pyrazole) | 120 - 125 | Carbon atom of the pyrazole ring. |

| OCH₃ | 52 - 54 | The methyl carbon of the ester group.[7] |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

-

For the ¹H NMR spectrum, acquire a suitable number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger number of scans (typically 1024 to 4096) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Manually or automatically phase correct the spectrum to ensure that all peaks have the correct absorptive shape.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

-

Peak pick the signals in both spectra to determine their precise chemical shifts.

-

Conclusion

This in-depth guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this molecule and apply these principles to a wide range of related compounds. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation. As with any spectroscopic analysis, a comprehensive approach that combines both ¹H and ¹³C NMR, and potentially two-dimensional techniques, will provide the most definitive structural assignment.

References

- Elguero, J., Goya, P., & Páez, J. A. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 48(12), 97-106.

- Dong, L., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2948.

- Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

- Castañeda, A., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 785-797.

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 61-70.

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper - e.g., A mild and efficient method for the synthesis of esters from carboxylic acids and alcohols].

- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate.

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 6-9: δ H [ppm]. Retrieved from [Link]

-

Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

-

Reddit. (2018, October 4). NMR Spectra of 3-nitro methyl benzoate. Retrieved from [Link]

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from a general URL for Anasazi experiment series.

Sources

- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Methyl 4-nitrobenzoate(619-50-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are tasked with the structural elucidation and analytical characterization of this and similar molecules. We will delve into the core principles of its analysis, from sample preparation to the intricate details of its fragmentation behavior under electrospray ionization conditions.

Introduction: The Significance of Pyrazole Derivatives and the Role of Mass Spectrometry

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities that have led to their incorporation into numerous therapeutic agents.[1] The specific compound of interest, this compound, combines the pyrazole scaffold with a nitroaromatic moiety and a benzoate ester, suggesting its potential as a versatile building block in drug discovery.

Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities.[2][3][4][5] Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis is crucial for confirming the identity of synthesized compounds and for identifying metabolites and degradation products. This guide will focus on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of this target molecule. ESI is a soft ionization technique well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent fragmentation analysis.[6]

Physicochemical Properties and Molecular Structure

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₂H₁₁N₃O₄ | Angene Chemical |

| Molecular Weight | 261.23 g/mol | Angene Chemical |

| Monoisotopic Mass | 261.0750 u | Calculated |

| Structure |  | - |

Experimental Workflow: From Sample to Spectrum

A meticulously planned experimental workflow is paramount for obtaining high-quality, reproducible mass spectrometric data. The following sections detail a recommended approach for the analysis of this compound.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Part 1: Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and ensure accurate analysis.

-

Initial Dissolution: Dissolve the solid this compound in a suitable organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 80:20 methanol/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Part 2: Liquid Chromatography (LC) Parameters

Liquid chromatography is employed to separate the analyte from any impurities and deliver it to the mass spectrometer in a suitable solvent stream. For pyrazole derivatives, a reverse-phase method is typically effective.[1][7][8][9][10]

| Parameter | Recommended Condition | Justification |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analyte in positive ion ESI. |

| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reverse-phase chromatography. |

| Gradient | Isocratic or gradient elution (e.g., 20-80% B over 10 min) | An isocratic method with 80% B has been shown to be effective for pyrazoline derivatives.[7] A gradient may be necessary to elute all components of a complex mixture. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Room temperature is often sufficient, but temperature can be optimized to improve peak shape and resolution. |

| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |

| Detection Wavelength (UV) | ~254 nm | A common wavelength for aromatic compounds, useful for method development before MS analysis. |

Part 3: Mass Spectrometry (MS) Parameters

The following parameters are recommended for ESI-MS/MS analysis in positive ion mode.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of nitrogen atoms in the pyrazole ring makes the molecule susceptible to protonation. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. |

| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source fragmentation, preserving the precursor ion. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the electrospray droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | Assists in the evaporation of the solvent from the charged droplets. |

| Collision Gas | Argon | An inert gas commonly used for collision-induced dissociation. |

| Collision Energy | 10 - 40 eV | The collision energy should be ramped to observe the formation and fragmentation of different product ions.[11][12][13][14] |

Data Interpretation: Unraveling the Fragmentation Pathway

The positive ion ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 262.08. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation, providing valuable structural information.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the pyrazole and benzoate moieties, as well as fragmentation characteristic of the nitro-pyrazole ring.

Caption: Proposed fragmentation pathway for protonated this compound.

Explanation of Key Fragmentations

-

Formation of m/z 151.04: This abundant fragment likely arises from the cleavage of the benzylic C-N bond, resulting in the stable methyl 4-(methyl)benzoate cation. The positive charge is stabilized by the aromatic ring. This type of benzylic cleavage is a common fragmentation pathway.[15]

-

Formation of m/z 112.04: The complementary fragment to m/z 151.04 would be the 4-nitro-1H-pyrazole radical, which upon protonation would give an ion at m/z 113.04. Alternatively, a rearrangement followed by fragmentation could lead to the charged 4-nitropyrazole moiety at m/z 112.04.

-

Formation of m/z 123.04: The fragment at m/z 151.04 can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 123.04.

-

Formation of m/z 95.03: The 4-nitropyrazole fragment ion at m/z 112.04 may undergo further fragmentation, such as the loss of ammonia (NH₃), to yield an ion at m/z 95.03.

-

Loss of Nitro Group Moieties: As is characteristic for nitroaromatic compounds, losses of NO (m/z 232.07) and NO₂ (m/z 216.07) from the precursor ion are also expected, though these may be less intense than the fragments arising from the cleavage of the main molecular backbone.

Summary of Expected Mass Spectral Data

| Ion | m/z (monoisotopic) | Proposed Structure/Formula | Fragmentation Origin |

| [M+H]⁺ | 262.08 | C₁₂H₁₂N₃O₄⁺ | Precursor Ion |

| Fragment 1 | 151.04 | C₈H₇O₂⁺ | Cleavage of the benzylic C-N bond |

| Fragment 2 | 112.04 | C₄H₄N₃O₂⁺ | Cleavage of the benzylic C-N bond |

| Fragment 3 | 123.04 | C₇H₅O₂⁺ | Loss of CO from m/z 151.04 |

| Fragment 4 | 95.03 | C₄H₃N₂O₂⁺ | Loss of NH₃ from m/z 112.04 |

| Fragment 5 | 216.07 | C₁₂H₁₂N₂O₂⁺ | Loss of NO₂ from [M+H]⁺ |

| Fragment 6 | 232.07 | C₁₂H₁₂N₂O₃⁺ | Loss of NO from [M+H]⁺ |

Troubleshooting and Method Validation

-

Poor Signal Intensity: If the signal for the protonated molecule is weak, consider increasing the concentration of the sample or optimizing the ESI source parameters. The addition of a small amount of formic acid to the sample solution can also enhance protonation.

-

In-source Fragmentation: If significant fragmentation is observed in the MS1 scan, reduce the cone voltage to decrease the energy imparted to the ions as they enter the mass spectrometer.

-

Method Validation: The developed method should be validated for its intended purpose. This may include assessing linearity, accuracy, precision, and limits of detection and quantification, particularly if the method is to be used for quantitative analysis.

Conclusion

The mass spectrometric analysis of this compound by LC-ESI-MS/MS provides a powerful means for its structural confirmation and characterization. By carefully selecting the experimental conditions and understanding the predictable fragmentation pathways of the pyrazole and nitrobenzoate moieties, researchers can confidently identify this compound and its related substances. The methodologies and interpretations presented in this guide offer a robust framework for the analysis of this and other novel heterocyclic compounds in the dynamic field of drug discovery and development.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 21, 2026, from [Link]

-

Collision-induced dissociation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Mass Spectrometry and Drug Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved January 21, 2026, from [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Retrieved January 21, 2026, from [Link]

-

Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime - MDPI. (2023, December 30). Retrieved January 21, 2026, from [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved January 21, 2026, from [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectrometry applications for drug discovery and development. (2021, February 18). Retrieved January 21, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification - CORE. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. (n.d.). Retrieved January 21, 2026, from [Link]

-

CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. (n.d.). Retrieved January 21, 2026, from [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. (2021, September 23). Retrieved January 21, 2026, from [Link]

-

Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019, March 4). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (n.d.). Retrieved January 21, 2026, from [Link]

-

Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation | Analytical Chemistry - ACS Publications. (2015, July 1). Retrieved January 21, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. ijcpa.in [ijcpa.in]

- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 12. Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime | MDPI [mdpi.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Solubility and stability of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

An In-Depth Technical Guide on the Solubility and Stability of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a core pyrazole structure, a functionality known for its broad-ranging pharmacological activities.[1][2] The molecule's architecture, which includes a nitro group and a methyl benzoate moiety, suggests a complex physicochemical profile that warrants a thorough investigation for its successful application in drug discovery and development. The pyrazole nucleus itself is a versatile scaffold in medicinal chemistry, contributing to a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the empirical determination of these critical parameters. Understanding the solubility and stability is paramount for advancing a compound through the preclinical and clinical phases, as these properties directly impact bioavailability, formulation strategies, and shelf-life.

Predicted Physicochemical Properties

The physicochemical properties of a compound are dictated by its molecular structure. For this compound, the interplay between its lipophilic and hydrophilic components will govern its behavior in various solvent systems.

-

Solubility: The molecule possesses both nonpolar (benzene ring, methyl group) and polar (pyrazole ring, nitro group, ester carbonyl) functionalities. The pyrazole ring can act as a hydrogen bond acceptor at its N2 position and a weak hydrogen bond donor at its C-H bonds, potentially influencing its interaction with protic solvents.[3] The presence of the nitro group is expected to increase polarity. Overall, the compound is predicted to have low aqueous solubility and moderate solubility in organic solvents.

-

pKa: The pyrazole ring is weakly basic. The N2 atom of the pyrazole ring is the most likely site of protonation.

A summary of the predicted physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₁N₃O₄ | - |

| Molecular Weight | 261.24 g/mol | - |

| Appearance | Likely a crystalline solid | Based on similar aromatic, heterocyclic compounds.[5][6][7] |

| Aqueous Solubility | Low | Predominantly nonpolar structure with some polar groups. |

| Organic Solvent Solubility | Moderately soluble in solvents like DMSO, DMF, and alcohols. | Presence of both polar and nonpolar regions. |

| Predicted logP | ~2.5 - 3.5 | Indicates a preference for a lipophilic environment. |

| pKa (most basic) | ~2-3 | The N2 of the pyrazole is a weak base. |

Experimental Determination of Solubility

To empirically determine the aqueous solubility, a robust and validated method such as the shake-flask method is recommended.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analyze the calibration standards by a validated HPLC-UV method.

-

Plot the peak area versus concentration and determine the linearity (R² > 0.99).

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by the validated HPLC-UV method.

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[8][9][10][11] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[9]

Protocol: Forced Degradation Studies

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile/water mixture) for these studies.

-

Hydrolytic Stability:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a specified time. The ester linkage is expected to be labile under basic conditions.[12]

-

Neutral Hydrolysis: Treat the stock solution with water and heat at 60-80°C for a specified time.

-

At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

-

-

Oxidative Stability:

-

Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.

-

Analyze aliquots at different time points by HPLC. Nitroaromatic compounds can be susceptible to oxidation.[8]

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).[8]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC. Nitroaromatic compounds are often photosensitive.[9]

-

-

Thermal Stability:

Caption: Workflow for Forced Degradation Studies.

Analysis of Degradation Products

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

-

Method Development: A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The UV detector should be set to a wavelength where the parent compound and potential degradants have significant absorbance.

-

Peak Purity: Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is free from any co-eluting degradants.

-

Identification: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the tentative identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product | Chemical Transformation |

| Acidic/Basic Hydrolysis | 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid | Hydrolysis of the methyl ester.[12][16] |

| Oxidative | N-oxides or hydroxylated derivatives | Oxidation of the pyrazole or benzene ring. |

| Photolytic/Reductive | 4-((4-amino-1H-pyrazol-1-yl)methyl)benzoate | Reduction of the nitro group. |

Predicted Degradation Pathways

Based on the functional groups present in the molecule, the following degradation pathways are predicted:

-

Hydrolysis of the Ester: This is the most probable degradation pathway under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[12][16]

-

Reduction of the Nitro Group: Under certain conditions, particularly photolytic or in the presence of reducing agents, the nitro group can be reduced to a nitroso and subsequently to an amino group.

Caption: Predicted Major Degradation Pathways.

Recommendations for Formulation and Storage

-

Formulation: Due to the predicted low aqueous solubility, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary for developing aqueous-based formulations. For preclinical in vivo studies, formulations in vehicles like a mixture of PEG 400, ethanol, and water, or in oil-based vehicles, could be considered.

-

Storage: The solid compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. Solutions should be freshly prepared, and if storage is necessary, they should be refrigerated and protected from light.

Conclusion

This compound is a compound with potential pharmacological activity, but its successful development hinges on a thorough understanding of its physicochemical properties. This guide has provided a predictive overview of its solubility and stability, highlighting the likely low aqueous solubility and susceptibility to hydrolytic degradation of the ester linkage. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these characteristics. A comprehensive forced degradation study, as outlined, will be instrumental in elucidating the degradation pathways and in the development of a stability-indicating analytical method, which are prerequisites for the advancement of this compound in the drug development pipeline.

References

- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).

- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives - SciEngine.

- Forced Degradation Studies - MedCrave online. (2016-12-14).

- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF - ResearchGate. (2025-08-07).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives - ResearchGate.

- Forced degradation studies - MedCrave online. (2016-12-14).

- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge - ResearchGate.

- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF - ResearchGate.

- Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters | Journal of the American Chemical Society.

- Photostability of N@C | Request PDF - ResearchGate. (2025-08-08).

- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.

- The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti.

- The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Methyl 4-nitrobenzoate | 619-50-1 - ChemicalBook. (2026-01-13).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).

- Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. (2025-09-03).

- Physico-chemical properties of the designed pyrazole derivatives - ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024-11-22).

- Benzoic Acid Esters, Benzoates - Organic Chemistry Portal.

- The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid - Canadian Science Publishing.

- Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF - ResearchGate.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29).

- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).

- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020-01-09).

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025-08-10).

- Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.

- Compound methyl 4-[(1-methyl-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoate -....

- Methyl2-((4-nitro-1h-pyrazol-1-yl)methyl)benzoate - MySkinRecipes.

- Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC - NIH.

- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025-08-08).

- Methyl 4-nitrobenzoate | CAS#:619-50-1 | Chemsrc. (2025-08-21).

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS.

- Methyl 4-nitrobenzoate = 99.0 GC 619-50-1 - Sigma-Aldrich.

- (PDF) Methyl 4-nitrobenzoate - ResearchGate.

- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH.

- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI.

- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020-12-15).

- 4 - The Royal Society of Chemistry.

- methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate - Angene Chemical.

- Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum - ChemicalBook.

- Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-methyl]benzoate | Huateng Pharma.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]

- 6. Methyl 4-nitrobenzoate | CAS#:619-50-1 | Chemsrc [chemsrc.com]

- 7. 4-ニトロ安息香酸メチル ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2’-(1H-pyrazol-4-yl)-1H,2’H-5,5’-bistetrazole and its energetic derivatives-SciEngine [sciengine.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Predicted Crystal Structure of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

This guide provides a comprehensive technical analysis of the predicted crystal structure of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established methodologies and data from analogous structures to present a robust predictive model. We will explore the compound's synthesis, the workflow for its structural determination, and an expert analysis of its anticipated three-dimensional architecture, offering insights into its potential role in medicinal chemistry.

Introduction: The Significance of Nitro-Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their versatile five-membered heterocyclic structure allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][5] The introduction of a nitro group onto the pyrazole ring is a key chemical modification. This potent electron-withdrawing group can significantly modulate the molecule's electronic properties, influencing its reactivity, stability, and, most critically, its intermolecular interactions. These interactions govern how a molecule binds to biological targets like enzymes or receptors, making the nitro-pyrazole moiety a "privileged scaffold" in the rational design of novel therapeutics.[5]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is paramount.[6][7][8][9] This technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack in the solid state. This crystal packing information is invaluable for understanding physical properties like solubility and for modeling the ligand-receptor interactions that underpin biological activity.

This guide focuses on this compound, a compound of significant interest. While a public crystal structure for this exact molecule is not available, we can construct a highly accurate predictive model by leveraging crystallographic data from closely related, experimentally determined structures. This "in silico" analysis provides a powerful framework for understanding its structural chemistry and guiding future research.

Synthesis and Crystallization: A Proposed Pathway

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthesis for the title compound is a nucleophilic substitution reaction, a well-established method for creating N-substituted pyrazoles.

Experimental Protocol: Synthesis

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve 4-nitro-1H-pyrazole (1.13 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in 50 mL of dry acetone.

-

Addition of Electrophile : To the stirring suspension, add methyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol).

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to 60°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Workup : After cooling to room temperature, filter the mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.

-

Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the target product.

-

Purification : Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure this compound.

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often more art than science, requiring patience and experimentation with various techniques.[10][11][12] The slow evaporation method is a reliable starting point for many organic compounds.

-

Solvent Screening : Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to find one in which it is moderately soluble.

-

Solution Preparation : Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. For example, dissolve approximately 10-20 mg of the compound in 2-3 mL of the solvent.

-

Filtration : Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small glass vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]

-

Evaporation : Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent.

-

Incubation : Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days to weeks.[11]

-

Harvesting : Once well-formed, block-shaped crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Structure Determination

The journey from a crystal to a final, validated structure follows a well-defined path, as illustrated in the diagram below.

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

-

Crystal Selection and Mounting : A high-quality, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations, and rotated in the X-ray beam. A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.[13]

-

Data Integration and Reduction : The raw diffraction images are processed to determine the intensity of each reflection and to identify the crystal's unit cell parameters and space group.

-

Structure Solution : This is the most critical computational step. The "phase problem" is solved using methods like direct methods or Patterson techniques to generate an initial electron density map, which reveals a preliminary model of the molecular structure.[14]

-

Structure Refinement : The initial model is refined against the experimental data using a least-squares method.[3][15][16] In this iterative process, the atomic positions, occupancies, and atomic displacement parameters (ADPs) are adjusted to minimize the difference between the observed structure factors and those calculated from the model.

-

Validation and CIF Generation : The final refined structure is validated to ensure its chemical and crystallographic sensibility. The results are compiled into a standard Crystallographic Information File (CIF), which contains all the essential information about the crystal structure and the experiment.[17][18][19]

Predicted Crystal Structure of this compound

In the absence of experimental data for the title compound, we can construct a detailed predictive model based on the known crystal structure of its close analogue, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate [20], and data from methyl 4-nitrobenzoate [21].

Predicted Crystallographic Parameters

The following table summarizes the anticipated crystallographic data. These values are estimated based on typical organic molecules and the specific data from the ethyl analogue.[20]

| Parameter | Predicted Value | Rationale / Reference |

| Chemical Formula | C₁₂H₁₁N₃O₄ | Based on molecular structure |

| Molecular Weight | 261.24 g/mol | Calculated from formula |

| Crystal System | Triclinic or Monoclinic | Common for molecules with this level of flexibility and lack of high symmetry. |

| Space Group | P-1 or P2₁/c | These are the most common space groups for organic molecules.[20] |

| a (Å) | 8 - 10 | Extrapolated from analogue data.[20] |

| b (Å) | 8 - 12 | Extrapolated from analogue data.[20] |

| c (Å) | 10 - 15 | Extrapolated from analogue data.[20] |

| α (°) | 90 or 70-90 | 90° for monoclinic; variable for triclinic.[20] |

| β (°) | 90-110 | Variable for both monoclinic and triclinic systems.[20] |

| γ (°) | 90 or 60-90 | 90° for monoclinic; variable for triclinic.[20] |

| Volume (ų) | 650 - 850 | Estimated based on molecular size and packing efficiency. |

| Z | 2 or 4 | Number of molecules in the unit cell; typically 2 for P-1, 4 for P2₁/c.[20] |

| Calculated Density (g/cm³) | 1.4 - 1.6 | Typical range for organic compounds with nitro groups. |

| R-factor (R₁) | < 0.05 | Target value for a well-refined structure. |

| Goodness-of-Fit (S) | ~1.0 | Target value indicating a good fit between the model and data. |

Analysis of Molecular Geometry and Conformation

The core structure consists of a 4-nitropyrazole ring linked via a methylene bridge to a methyl benzoate group.

Caption: Key conformational features of the title compound.

-

Pyrazole and Benzoate Rings : Both the pyrazole and the benzoate rings are expected to be individually planar.

-

Nitro Group : The C-NO₂ group will be nearly coplanar with the pyrazole ring to maximize resonance stabilization.

-

Conformation : The most significant structural variable is the torsion angle around the CH₂-C(aryl) bond. In the known structure of the ethyl analogue, the dihedral angle between the pyrazole and phenyl rings is 76.06°.[20] A similar non-planar conformation is predicted for the title compound. This twisted arrangement is crucial as it presents a specific 3D shape for molecular recognition at a receptor binding site.

Predicted Intermolecular Interactions

The crystal packing will be dominated by a network of weak intermolecular interactions. The presence of the nitro and ester groups provides sites for hydrogen bonding and dipole-dipole interactions.

-

C-H···O Hydrogen Bonds : The most likely interactions will be weak hydrogen bonds between aromatic C-H donors on one molecule and the oxygen atoms of the nitro (O=N-O) or carbonyl (C=O) groups on an adjacent molecule. In the crystal structure of methyl 4-nitrobenzoate, similar C-H···O interactions are observed.[21]

-

π-π Stacking : Depending on the packing arrangement, there may be offset π-π stacking interactions between the electron-deficient nitropyrazole rings and the benzoate rings of neighboring molecules.

-

Dipole-Dipole Interactions : The strong dipoles of the nitro and ester functional groups will contribute significantly to the lattice energy and influence the overall crystal packing.

Structural Insights and Implications for Drug Design

The predicted structural model provides key insights for drug development professionals:

-

Defined 3D Shape : The non-planar, twisted conformation creates a well-defined three-dimensional structure. This rigidity is often desirable in drug candidates as it reduces the entropic penalty upon binding to a target.

-

Hydrogen Bonding Potential : The oxygen atoms of the nitro and carbonyl groups are prime hydrogen bond acceptors. A drug designer can use this information to predict or engineer interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

-

Solubility and Formulation : The presence of polar groups and the predicted packing interactions will influence the compound's solubility and other solid-state properties, which are critical considerations for formulation and bioavailability.

Conclusion

While awaiting experimental determination, this in-depth guide presents a robust, scientifically-grounded prediction of the crystal structure of this compound. By synthesizing data from analogous compounds and established crystallographic principles, we have outlined a detailed methodology for its synthesis and structural analysis. The predicted model reveals a non-planar molecule with specific hydrogen bonding capabilities, offering valuable insights for its application in rational drug design. This work underscores the power of predictive structural analysis as a vital tool in modern chemical research and serves as a comprehensive blueprint for the future experimental validation of this promising compound.

References

- Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.

- University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.

- SERC (Carleton). Single-crystal X-ray Diffraction.

- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- DR-NTU. Single-crystal growth of organic semiconductors.

- University of Florida, The Center for Xray Crystallography. Crystal Growing Tips.

- PubMed Central. Current status of pyrazole and its biological activities.

- NIH. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- CCDC. Short Guide to CIFs.

- Fiveable. Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.

- MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal.

- CCDC. A short guide to Crystallographic Information Files.

- Wikipedia. X-ray crystallography.

- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- The University of Oklahoma. Structure Refinement.

- Royal Society of Chemistry. 12: Refining X-ray Crystal Structures.

- PubMed Central. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange.

- PubMed Central. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

- ResearchGate. (PDF) Methyl 4-nitrobenzoate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iucr.org [iucr.org]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How To [chem.rochester.edu]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. fiveable.me [fiveable.me]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. ou.edu [ou.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Potential biological activity of nitro-pyrazole containing compounds

An In-depth Technical Guide to the Potential Biological Activity of Nitro-Pyrazole Containing Compounds

Authored by a Senior Application Scientist